4-(Hydroxymethyl)cyclohexanone
CAS No.: 38580-68-6
Cat. No.: VC21203788
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38580-68-6 |
|---|---|
| Molecular Formula | C7H12O2 |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 4-(hydroxymethyl)cyclohexan-1-one |
| Standard InChI | InChI=1S/C7H12O2/c8-5-6-1-3-7(9)4-2-6/h6,8H,1-5H2 |
| Standard InChI Key | KHMBXNKCMNGLKG-UHFFFAOYSA-N |
| SMILES | C1CC(=O)CCC1CO |
| Canonical SMILES | C1CC(=O)CCC1CO |
Introduction
Physical and Chemical Properties
Basic Properties
4-(Hydroxymethyl)cyclohexanone is characterized by several key physical and chemical properties that influence its handling, storage, and reactivity in various applications. The compound exists as a colorless to yellow clear liquid at room temperature with specific physical characteristics as detailed in Table 1 .
Table 1: Physical and Chemical Properties of 4-(Hydroxymethyl)cyclohexanone
The compound contains both a ketone group and a primary alcohol functionality, providing multiple sites for chemical reactions. This dual functionality contributes to its versatility as a synthetic intermediate in organic chemistry .
Structural Characteristics
The molecular structure of 4-(Hydroxymethyl)cyclohexanone features a six-membered cyclohexane ring with a ketone functional group at position 1 and a hydroxymethyl group (CH2OH) at position 4. The presence of these two functional groups in specific spatial arrangements influences its reactivity patterns and conformational behavior .
The cyclohexane ring typically adopts a chair conformation, with the hydroxymethyl group preferentially occupying an equatorial position to minimize steric interactions. This conformational preference can impact the stereoselectivity of reactions involving this compound, particularly in reduction reactions of the ketone group .
The hazard statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . These classifications necessitate appropriate handling procedures and personal protective equipment during its use.
Synthesis Methods
Laboratory Synthesis Routes
Several synthetic routes have been developed for the preparation of 4-(Hydroxymethyl)cyclohexanone, with varying levels of efficiency and selectivity. These methods provide options for laboratory-scale synthesis based on available starting materials and required purity .
One established synthetic approach involves the condensation reaction of cyclohexanone with formaldehyde under controlled conditions. This reaction typically occurs under acidic or basic catalysis and represents a straightforward method for introducing the hydroxymethyl group at the 4-position of the cyclohexanone ring .
Another documented synthesis route starts from 1,10-Undecanediol or from a mixture of cis- and trans-4-(Hydroxymethyl)cyclohexanol isomers . This approach was described in the scientific literature (Tetrahedron Letters, 19, p. 2771, 1978) and demonstrates the diversity of synthetic pathways available for accessing this compound .
Industrial Production
At an industrial scale, 4-(Hydroxymethyl)cyclohexanone is often produced through optimized versions of laboratory methods, with considerations for cost-effectiveness, scalability, and environmental impact. Information from commercial suppliers indicates that the compound is available with purities typically ranging from 95% to 99%, suggesting established manufacturing processes .
The compound has been reported as a by-product in the production of 1,4-cyclohexanedimethanol, which is widely used as a modifier for general-purpose polymer materials such as polyester . This industrial connection highlights the integrated nature of chemical manufacturing, where by-products from one process become valuable starting materials for other applications.
Applications and Uses
Pharmaceutical Applications
4-(Hydroxymethyl)cyclohexanone serves as a key intermediate in pharmaceutical synthesis, contributing to the development of diverse therapeutic agents. Its bifunctional nature allows for selective modifications to construct more complex molecular frameworks found in pharmaceutical compounds .
Specifically, it has been used as a reagent for the preparation of indazoles and benzisoxazoles containing cyclohexylazetidine moieties, which are CCR2 antagonists with good hERG selectivity . These compounds have potential applications in inflammatory and immune-related conditions, highlighting the compound's relevance to contemporary pharmaceutical research.
Additionally, the compound serves as a starting material in the synthesis of 4-(aminomethyl)cyclohexane carboxylic acid, which is useful as a raw material for producing polyamide, various polymer modifiers, polymerization reaction raw materials, and pharmaceutical ingredients . This versatility in pharmaceutical applications underscores its value in drug discovery and development processes.
Chemical Research Applications
In chemical research, 4-(Hydroxymethyl)cyclohexanone provides opportunities for studying fundamental aspects of organic reactivity and stereoselectivity. The compound has been the subject of investigations into the facial selectivity of nucleophilic attacks, providing insights into reaction mechanisms and stereochemical outcomes .
Recent research has explored its use in developing PET imaging ligands targeting TLR4 expression. In one study, 4-(Hydroxymethyl)cyclohexanone served as a starting material for synthesizing 11C-labeled precursors for potential application in Alzheimer's disease diagnosis . This application demonstrates the compound's relevance to cutting-edge biomedical imaging research.
Industrial Applications
Beyond pharmaceutical and research applications, 4-(Hydroxymethyl)cyclohexanone finds use in various industrial contexts:
These diverse applications highlight the compound's versatility and importance across multiple industrial sectors, from fine chemicals to consumer products.
These commercial offerings demonstrate the accessibility of the compound for research and industrial applications, with options for different scales of use from laboratory research to industrial production. Price points vary significantly based on quantity, purity, and supplier, reflecting the specialized nature of this chemical intermediate.
Recent Research Developments
Recent scientific investigations have expanded the applications of 4-(Hydroxymethyl)cyclohexanone in several innovative directions. One notable research avenue involves its use in developing PET imaging ligands targeting TLR4 expression for potential application in Alzheimer's disease diagnosis .
In this research, 4-(Hydroxymethyl)cyclohexanone serves as a starting material for synthesizing 11C-labeled precursors, with the goal of creating tools for non-invasive visualization of TLR4 localization and expression levels in the brain . This approach targets TLR4 as a potential biomarker that could predict the accumulation of amyloid-β, a key pathological feature of Alzheimer's disease .
Additionally, research has investigated the synthesis of 4-(aminomethyl)cyclohexane carboxylic acid using 4-(Hydroxymethyl)cyclohexanone as a precursor . This development has implications for the production of polyamides, polymer modifiers, and pharmaceutical intermediates, demonstrating the compound's continued relevance in materials science and drug development .
These research developments highlight the ongoing scientific interest in 4-(Hydroxymethyl)cyclohexanone and its derivatives, particularly in addressing challenging problems in biomedical imaging and materials science.
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